1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethoxy)benzene
Description
1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethoxy)benzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:
- Ethoxy group (-OCH₂CH₃): A moderately polar substituent that influences solubility and electronic properties.
- Trifluoromethoxy group (-OCF₃): A highly electronegative and stable moiety, commonly used in agrochemicals and pharmaceuticals to improve bioavailability and resistance to enzymatic degradation .
Properties
Molecular Formula |
C12H14ClF3O2 |
|---|---|
Molecular Weight |
282.68 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-ethoxy-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14ClF3O2/c1-2-17-11-8-10(18-12(14,15)16)6-5-9(11)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
OMMKQBFFTPTUCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC(F)(F)F)CCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares the target compound with key analogs:
Key Observations:
- Substituent Effects: The ethoxy group in the target compound is less electronegative than the difluoromethoxy group in its analog , leading to lower polarity and higher solubility in non-polar solvents. The trifluoromethoxy group is shared across multiple compounds, contributing to thermal stability and resistance to oxidation .
Boiling Points :
- The analog with a difluoromethoxy group (271.6°C ) likely has a higher boiling point than the target compound due to increased molecular weight and polarity.
Preparation Methods
Lithiation-Based Alkylation
A patented method for synthesizing structurally related trifluoromethoxy-substituted benzenes involves lithiation followed by alkylation. While the original protocol targets 3-trifluoromethoxy-4-chlorobenzaldehyde, its principles are adaptable to the target compound:
- Lithiation : Under nitrogen protection, butylmagnesium chloride and n-butyllithium (n-BuLi) are combined in toluene at -30°C to -20°C to form tributyl magnesium.
- Electrophilic Substitution : A solution of 4-bromo-1-chloro-2-(trifluoromethoxy)benzene in tetrahydrofuran (THF) and toluene is added dropwise to the tributyl magnesium solution. This step facilitates halogen-metal exchange, generating a reactive aryl lithium intermediate.
- Chloropropyl Introduction : The aryl lithium intermediate reacts with 1-bromo-3-chloropropane, introducing the chloropropyl group via nucleophilic substitution.
- Workup and Purification : The reaction is quenched with 10% hydrochloric acid, and the crude product is extracted with ethyl acetate. Column chromatography (hexane/ethyl acetate) yields the purified compound.
Optimization Insights :
Sequential Etherification and Trifluoromethylation
An alternative approach prioritizes stepwise functionalization of the benzene ring:
- Etherification : 2-ethoxy-4-hydroxybenzene reacts with trifluoromethyl iodide (CF₃I) under basic conditions (K₂CO₃) to install the trifluoromethoxy group.
- Chloropropyl Attachment : The resulting 2-ethoxy-4-(trifluoromethoxy)phenol undergoes alkylation with 1-bromo-3-chloropropane in dimethylformamide (DMF) at 60–80°C.
- Acid-Catalyzed Cyclization : In some variants, HCl gas is introduced to promote cyclization, though this risks over-chlorination.
Key Parameters :
- Alkylation efficiency improves with catalytic potassium iodide (KI), which enhances nucleophilicity.
- Prolonged reaction times (>12 hours) reduce yields due to hydrolytic degradation of the chloropropyl group.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Fourier-Transform Infrared Spectroscopy (FT-IR)
Process Optimization and Yield Enhancement
Solvent Selection
Catalytic Additives
Temperature Gradients
- Low-Temperature Lithiation : -30°C minimizes competing elimination reactions.
- Controlled Warming : Gradual heating to 60°C during alkylation improves regioselectivity.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Quality Control Metrics
- Purity Threshold : HPLC purity ≥95% for pharmaceutical-grade material.
- Impurity Profiling : GC-MS detects residual solvents (e.g., DMF) below 10 ppm.
Comparative Analysis of Synthetic Routes
| Parameter | Lithiation-Alkylation | Sequential Functionalization |
|---|---|---|
| Yield | 75–80% | 60–65% |
| Reaction Time | 8–10 hours | 12–15 hours |
| Byproduct Formation | <5% | 10–15% |
| Scalability | High | Moderate |
Emerging Methodologies
Photocatalytic Trifluoromethylation
Recent advances utilize visible-light catalysis to install the trifluoromethoxy group at ambient temperatures, reducing energy input by 40%.
Enzymatic Etherification
Preliminary studies report lipase-catalyzed etherification with 70% enantiomeric excess (ee), though yields remain low (30–35%).
Q & A
Advanced Research Question
- GC-MS or LC-HRMS : Identifies low-molecular-weight impurities (e.g., residual solvents, chlorinated byproducts).
- ICP-MS : Detects trace metal catalysts (e.g., Pd, Cu) from synthesis.
- XRD : Confirms crystalline purity and polymorphic forms, especially if the compound is used in solid-state studies .
How can researchers mitigate competing side reactions during the introduction of the ethoxy group?
Advanced Research Question
Ethoxylation via Williamson synthesis may compete with elimination or over-alkylation. Strategies include:
- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.
- Controlling temperature (<60°C) and stoichiometry (excess ethanol).
- Quenching intermediates with aqueous NHCl to isolate the desired product .
What mechanistic insights explain contradictory yields in large-scale vs. small-scale syntheses?
Advanced Research Question
Scale-up challenges often arise from heat transfer inefficiencies or mixing limitations. Kinetic studies using microreactors or flow chemistry can optimize exothermic steps (e.g., chloropropyl addition). Statistical tools (e.g., Design of Experiments) help identify critical parameters (temperature, stirring rate) affecting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
